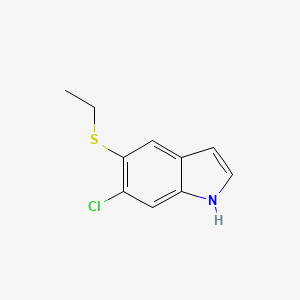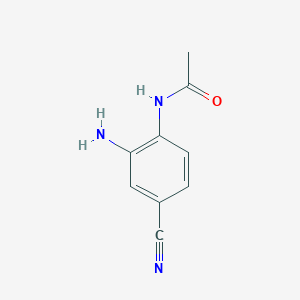![molecular formula C16H12N6O B8523768 N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8523768.png)
N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide: is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a triazole ring and a phenyl group, making it a versatile scaffold for the development of new drugs and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs .
化学反応の分析
Types of Reactions: N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups to the compound .
科学的研究の応用
Chemistry: In chemistry, N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its anticancer, antiviral, and antimicrobial properties, among others .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics .
作用機序
The mechanism of action of N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Imidazole derivatives: These compounds share the imidazole ring and have similar chemical properties.
Triazole derivatives: Compounds containing the triazole ring exhibit similar reactivity and biological activity.
Pyridine derivatives: These compounds have the pyridine ring and are used in various chemical and biological applications.
Uniqueness: N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of structural features. The presence of both the imidazo[1,2-a]pyridine core and the triazole ring, along with the phenyl group, provides a versatile scaffold that can be tailored for specific applications. This combination of features is not commonly found in other compounds, making it a valuable target for research and development .
特性
分子式 |
C16H12N6O |
|---|---|
分子量 |
304.31 g/mol |
IUPAC名 |
N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(19-12-4-2-1-3-5-12)13-9-22-8-11(6-7-14(22)20-13)15-17-10-18-21-15/h1-10H,(H,19,23)(H,17,18,21) |
InChIキー |
XHTWGWWNBBRFSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=NC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-bromophenoxy)methyl]-6-methylpyridine](/img/structure/B8523699.png)








![3-Methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8523777.png)


